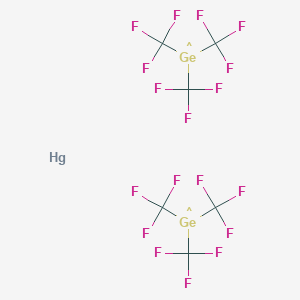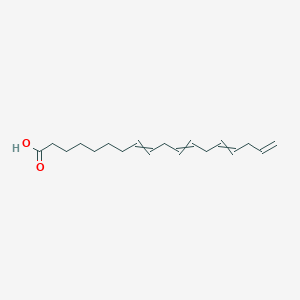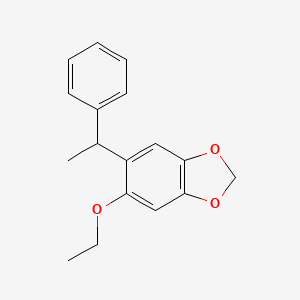
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, with additional ethoxy and phenylethyl substituents. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- typically involves the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the phenylethyl group. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylethyl positions, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzodioxole derivatives with various functional groups.
科学研究应用
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler structure without the ethoxy and phenylethyl substituents.
5-Methoxy-6-(1-phenylethyl)-1,3-benzodioxole: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the phenylethyl group.
Uniqueness
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
84598-14-1 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
5-ethoxy-6-(1-phenylethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H18O3/c1-3-18-15-10-17-16(19-11-20-17)9-14(15)12(2)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI 键 |
YJZXWEFOIAJZRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1C(C)C3=CC=CC=C3)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


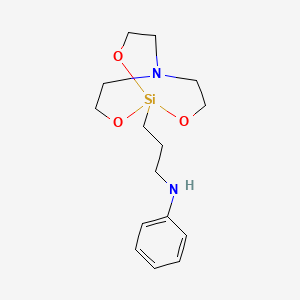
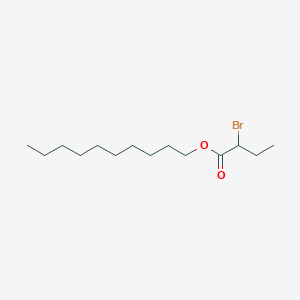

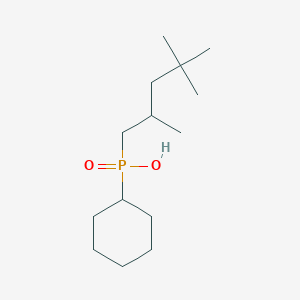
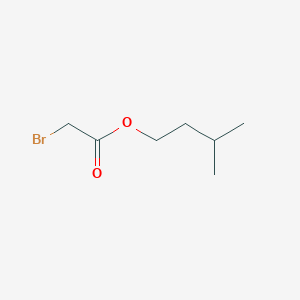
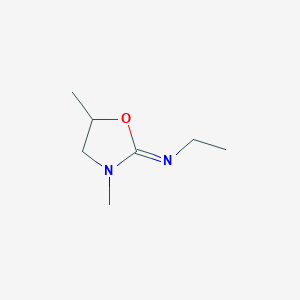
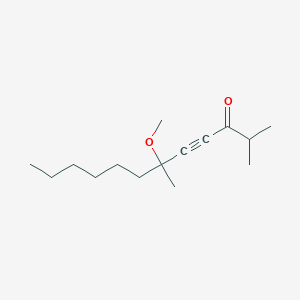
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
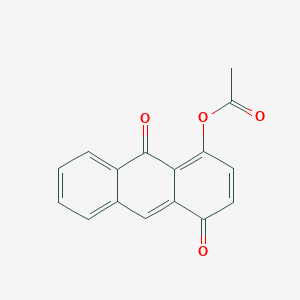
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
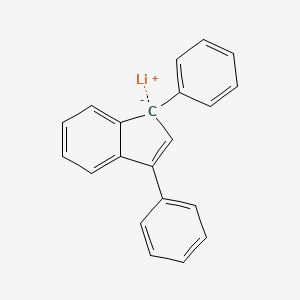
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
